

# The Evolving Landscape of Fosfomycin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fosfomycin** is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of peptidoglycan biosynthesis by targeting the MurA enzyme. Its re-emergence as a therapeutic option against multidrug-resistant (MDR) pathogens has been met with the concurrent rise of resistance. Understanding the evolutionary pathways leading to **fosfomycin** resistance is paramount for the continued clinical utility of this important antibiotic. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning **fosfomycin** resistance, detailed experimental protocols for its study, and an analysis of the fitness costs associated with resistance-conferring mutations.

### **Core Mechanisms of Fosfomycin Resistance**

The evolution of **fosfomycin** resistance in bacteria is primarily driven by three key mechanisms: impaired antibiotic transport, modification of the drug target, and enzymatic inactivation of the antibiotic.

### **Impaired Drug Transport**

**Fosfomycin** enters the bacterial cell primarily through two transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[1][2] Mutations



that inactivate or reduce the expression of the genes encoding these transporters (glpT and uhpT) are a major cause of **fosfomycin** resistance.[1][2][3]

- glpT and uhpT Mutations: Deletions, insertions, or point mutations within the glpT and uhpT genes can lead to non-functional transporters, thereby preventing **fosfomycin** from reaching its intracellular target.[2][3] Inactivation of either transporter can confer a moderate level of resistance, while simultaneous mutations in both can lead to high-level resistance.[1][2][4]
- Regulatory Gene Mutations: Mutations in genes that regulate the expression of glpT and uhpT, such as cyaA and ptsI, can also lead to resistance by decreasing the intracellular levels of cyclic AMP (cAMP).[5] cAMP is required for the full expression of both transporter genes.

### **Target Modification**

The cellular target of **fosfomycin** is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for peptidoglycan synthesis. Resistance can arise from mutations in the murA gene that alter the enzyme's structure.

- murA Point Mutations: Amino acid substitutions in MurA, particularly at or near the
  fosfomycin binding site (Cys115 in E. coli), can reduce the drug's affinity for its target,
  leading to resistance. Other mutations, such as those at positions Asp369 and Leu370 in E.
  coli, have also been implicated in conferring resistance.
- murA Overexpression: Increased expression of the murA gene can also contribute to resistance by titrating the available drug.[6][7]

### **Enzymatic Inactivation**

Bacteria can acquire genes that encode **fosfomycin**-modifying enzymes. These enzymes inactivate the antibiotic, preventing it from binding to MurA.[8]

- FosA, FosB, and FosX: These are metalloenzymes that catalyze the addition of glutathione (FosA), bacillithiol (FosB), or other thiols to the epoxide ring of fosfomycin, rendering it inactive.[8]
- FomA and FomB: These are kinases that inactivate fosfomycin through phosphorylation.[8]



## Data Presentation: Quantitative Impact of Resistance Mutations

The following tables summarize the impact of various mutations on **fosfomycin**'s Minimum Inhibitory Concentration (MIC) in different bacterial species.

Table 1: Impact of Resistance Mutations on Fosfomycin MIC in Escherichia coli

| Gene       | Mutation/Cond<br>ition | Fold Increase<br>in MIC | MIC (μg/mL) | Reference(s) |
|------------|------------------------|-------------------------|-------------|--------------|
| Wild-Type  | -                      | -                       | 2           | [9]          |
| ΔglpT      | Deletion               | 1                       | 2           | [9]          |
| ΔuhpT      | Deletion               | 32                      | 64          | [9]          |
| ΔcyaA      | Deletion               | 4                       | 8           | [9]          |
| ΔptsI      | Deletion               | 1                       | 2           | [9]          |
| ΔglpT-uhpT | Double Deletion        | 128                     | 256         | [9]          |
| ΔuhpT-cyaA | Double Deletion        | 256                     | 512         | [9]          |
| ΔptsI-cyaA | Double Deletion        | 16                      | 32          | [9]          |
| uhpB       | Various<br>mutations   | up to 128               | 128         | [10]         |
| uhpC       | Various<br>mutations   | up to 128               | 128         | [10]         |
| murA       | Overexpression         | up to 128               | >256        | [3]          |

Table 2: Impact of Resistance Mutations on Fosfomycin MIC in Staphylococcus aureus



| Gene                  | Mutation/Cond<br>ition | Fold Increase<br>in MIC | MIC (μg/mL)           | Reference(s) |
|-----------------------|------------------------|-------------------------|-----------------------|--------------|
| Wild-Type<br>(Newman) | -                      | -                       | 0.5                   | [1][2]       |
| ΔglpT                 | Deletion               | 8                       | 4                     | [1][2]       |
| ΔuhpT                 | Deletion               | 64                      | 32                    | [1][2]       |
| ΔglpT-uhpT            | Double Deletion        | >2048                   | >1024                 | [1][2]       |
| fosB                  | Presence of gene       | -                       | ≥128                  | [11][12]     |
| murA                  | Various<br>mutations   | -                       | Resistant<br>isolates | [11][12]     |
| glpT + uhpT           | Combined mutations     | -                       | >1024                 | [4]          |

Table 3: Impact of Resistance Mutations on Fosfomycin MIC in Pseudomonas aeruginosa

| Gene      | Mutation/Cond<br>ition | Fold Increase<br>in MIC | MIC (μg/mL) | Reference(s) |
|-----------|------------------------|-------------------------|-------------|--------------|
| Wild-Type | -                      | 8                       | 8           | [1]          |
| glpT      | Inactivation           | 128                     | 1024        | [1]          |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

- a) Agar Dilution Method (Reference Method)[8][13][14][15][16]
- Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 25 μg/mL of glucose-6-phosphate (G6P). Prepare a series of MHA plates containing two-fold dilutions of fosfomycin.



- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10 in sterile saline.
- Inoculation: Spot 2 μL of the diluted bacterial suspension onto the surface of each **fosfomycin**-containing and control (no antibiotic) MHA plate.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
- b) Broth Microdilution Method[17][18]
- Media and Antibiotic Preparation: Prepare a 2x stock solution of fosfomycin in cationadjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 μg/mL G6P. Dispense 100 μL of CAMHB into all wells of a 96-well microtiter plate. Add 100 μL of the 2x fosfomycin stock to the first column of wells.
- Serial Dilution: Perform two-fold serial dilutions by transferring 100  $\mu$ L from the first column to the second, and so on, down the plate.
- Inoculum Preparation: Prepare a bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in CAMHB.
- Inoculation: Add 100 μL of the standardized inoculum to each well.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of fosfomycin that prevents visible turbidity.

### **Bacterial Growth Rate Assay**

- Culture Preparation: Inoculate a single colony of the test strain into a suitable broth medium and incubate overnight.
- Subculturing: Dilute the overnight culture 1:100 into fresh, pre-warmed medium in a 96-well plate.



- Incubation and Measurement: Incubate the plate in a microplate reader at 37°C with continuous shaking. Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 15-30 minutes) for 24 hours.
- Data Analysis: Plot the natural logarithm of the OD600 values against time. The maximum slope of this curve represents the maximum growth rate.

### Competition Assay for Fitness Cost Determination[1][20] [21]

- Strain Preparation: Grow the resistant and susceptible (wild-type) strains separately in a suitable broth medium overnight.
- Co-inoculation: Mix equal volumes of the two cultures and dilute the mixture into fresh medium at a 1:100 ratio.
- Initial Plating: Immediately after mixing, plate a dilution of the co-culture on both non-selective agar (to determine the total number of bacteria) and selective agar containing **fosfomycin** (to determine the number of resistant bacteria).
- Serial Passage: Incubate the co-culture at 37°C with shaking. After 24 hours, transfer an aliquot of the culture to fresh medium. Repeat this for several days.
- Final Plating: After the desired number of passages, plate dilutions of the final co-culture on both non-selective and selective agar.
- Calculation of Relative Fitness (W):
  - Calculate the Malthusian parameter (m) for each strain: m = ln(Nf / Ni), where Nf is the final population size and Ni is the initial population size.
  - The relative fitness of the resistant strain (Wr) compared to the susceptible strain (Ws) is calculated as: W = Wr / Ws.

### Visualizing the Pathways and Processes Signaling Pathway for glpT and uhpT Regulation





Click to download full resolution via product page

Caption: Regulation of Fosfomycin transporters GlpT and UhpT.



### **Experimental Workflow for MIC Determination**



Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

### Logical Relationships in Fosfomycin Resistance Evolution





Click to download full resolution via product page

Caption: Evolutionary pathways to **Fosfomycin** resistance.

### **Conclusion**

The evolution of **fosfomycin** resistance is a multifaceted process involving alterations in drug transport, target modification, and enzymatic inactivation. While mutations in transporter genes are a common route to resistance, they can be associated with a biological fitness cost, potentially explaining the relatively low prevalence of resistance in some clinical settings.[5][19] [20] However, the emergence of resistance through target modification and the acquisition of inactivating enzymes, which may have a lower fitness cost, poses a significant threat.[6] Continuous surveillance, coupled with a deeper understanding of the evolutionary dynamics of resistance, is crucial for preserving the efficacy of this valuable antibiotic. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the evolution of **fosfomycin** resistance and develop strategies to combat its spread.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Biological Costs and Mechanisms of Fosfomycin Resistance in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomewide Overexpression Screen for Fosfomycin Resistance in Escherichia coli: MurA Confers Clinical Resistance at Low Fitness Cost PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fitness costs of antibiotic resistance mutations PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods | MDPI [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]



- 15. Antimicrobial susceptibility testing [bio-protocol.org]
- 16. New Fosfomycin Agar Dilution Panel [rapidmicrobiology.com]
- 17. MIC Determination By Microtitre Broth Dilution Method Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. [Biological cost associated with fosfomycin resistance in Escherichia coli isolates from urinary tract infections] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Evolving Landscape of Fosfomycin Resistance: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1673569#exploratory-studies-on-the-evolution-of-fosfomycin-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com